molecular formula C21H15N3O4 B2884132 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide CAS No. 887872-97-1

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide

Cat. No. B2884132
CAS RN: 887872-97-1
M. Wt: 373.368
InChI Key: ITENJMXIGPGJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C21H15N3O4 and its molecular weight is 373.368. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agent

This compound has been found to have antibacterial properties . It has been used in the inhibition of biofilm formation in bacteria such as Escherichia coli and Bacillus subtilis . This makes it a potential candidate for the development of new antibacterial drugs.

Alzheimer’s Disease Treatment

The compound has been synthesized as a potential therapeutic agent for Alzheimer’s disease . It has been studied for its inhibitory activity against cholinesterase enzyme, which is a good agent for treating Alzheimer’s disease .

Antifungal Agent

Sulfonamides, a group of compounds to which this compound belongs, are known to have antifungal properties . They are broadly employed in the pharmaceutical industry as antifungal agents .

Anti-inflammatory Agent

Sulfonamides are also known for their anti-inflammatory properties . This compound, being a sulfonamide derivative, could potentially be used as an anti-inflammatory agent .

Anti-protozoal Agent

Sulfonamides have been used as anti-protozoal agents . This compound, as a sulfonamide derivative, could potentially have applications in the treatment of protozoal infections .

HIV Protease Inhibitor

Sulfa medicines have been publicized with several claims in the medical field as potent HIV protease inhibitors . This compound, as a sulfonamide derivative, could potentially have applications in the treatment of HIV .

Anti-cancer Agent

Some sulfonamide derivatives have also been found to exhibit anticancer properties . They achieve this effect by disturbing the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .

Enzyme Inhibitor

The synthesized derivatives of this compound were screened for their inhibitory activity against the lipoxygenase enzyme . This makes it a potential candidate for the development of new enzyme inhibitors .

Mechanism of Action

Target of Action

Similar compounds that contain sulfonamide and benzodioxane fragments have been reported to exhibit antibacterial properties . They are known to inhibit bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit bacterial biofilm growth . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces. Microorganisms that form biofilms include bacteria, fungi, and protists. One common example of a biofilm is dental plaque, a slimy buildup of bacteria that forms on the surfaces of teeth.

Biochemical Pathways

The inhibition of bacterial biofilm growth suggests that it may interfere with the quorum sensing pathways of bacteria . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.

Pharmacokinetics

Similar compounds with sulfonamide and benzodioxane fragments are known to be absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are excreted through bile or feces .

Result of Action

Similar compounds have shown to inhibit bacterial biofilm growth , which could potentially lead to the disruption of bacterial colonies and a decrease in bacterial infections.

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c25-19(16-7-3-5-13-4-1-2-6-15(13)16)22-21-24-23-20(28-21)14-8-9-17-18(12-14)27-11-10-26-17/h1-9,12H,10-11H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITENJMXIGPGJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.